ethyl 2-({[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a variety of functional groups, including difluoromethyl, dihydrocyclopenta[c]pyrazol, acetylamino, dimethylaminocarbonyl, and thiophenecarboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dihydrocyclopenta[c]pyrazol ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This step typically involves difluoromethylation, which can be carried out using reagents such as difluoromethyl iodide or difluoromethyl sulfone under radical or nucleophilic conditions.
Acetylation and subsequent amination: The acetyl group can be introduced using acetic anhydride, followed by amination with suitable amines.
Formation of the thiophenecarboxylate moiety: This can be achieved through a series of reactions involving thiophene derivatives and appropriate carboxylation reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for difluoromethylation , as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl and acetylamino groups, using reagents such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The acetylamino and dimethylaminocarbonyl groups may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:
ETHYL 2-({2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE: The trifluoromethyl group may confer different physicochemical properties.
ETHYL 2-({2-[3-(CHLOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE: The chloromethyl group may alter the compound’s reactivity and biological activity.
The uniqueness of ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}AMINO)-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24F2N4O4S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H24F2N4O4S/c1-5-30-20(29)14-10(2)16(19(28)25(3)4)31-18(14)23-13(27)9-26-12-8-6-7-11(12)15(24-26)17(21)22/h17H,5-9H2,1-4H3,(H,23,27) |
InChI Key |
YMNXCGVQRBXYHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)CN2C3=C(CCC3)C(=N2)C(F)F |
Origin of Product |
United States |
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